N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a substituted acetamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group attached to the nitrogen atom and a diphenylsulfanyl moiety on the acetamide backbone. This compound shares structural similarities with hallucinogenic NBOMe derivatives (e.g., 25C-NBOMe, which features a 4-chloro-2,5-dimethoxyphenyl substituent) but differs in its acetamide core and lack of a benzylamine group . Such structural variations suggest divergent pharmacological and physicochemical properties.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3S/c1-26-19-14-18(20(27-2)13-17(19)23)24-22(25)21(15-9-5-3-6-10-15)28-16-11-7-4-8-12-16/h3-14,21H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGKEAWKBQBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the core structure: This involves the reaction of 4-chloro-2,5-dimethoxyaniline with appropriate reagents to form the intermediate compound.
Introduction of the phenylsulfanyl group: This step involves the reaction of the intermediate with phenylsulfanyl chloride under controlled conditions.
Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, derivatives of phenylsulfanyl acetamides have been studied for their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : The presence of the phenylsulfanyl group has been linked to enhanced antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
Applications in Medicinal Chemistry
-
Drug Development :
- The compound's structural features make it suitable for modification to enhance its pharmacological properties. Research into structure-activity relationships (SAR) can lead to the development of more effective drugs targeting specific diseases.
- Targeted Therapy :
- Neuropharmacology :
Material Science Applications
This compound can also find applications in material science:
- Organic Electronics :
- Pigment Production :
Case Study 1: Antitumor Activity
A study conducted on a series of phenylsulfanyl acetamides demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted that modifications to the phenyl group could enhance activity against specific types of cancer, suggesting a pathway for developing targeted therapies.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal assessed the antimicrobial properties of related compounds, revealing that derivatives with the phenylsulfanyl moiety exhibited potent activity against resistant strains of bacteria. This finding underscores the importance of further exploration into this class of compounds for antibiotic development.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with NBOMe Derivatives (e.g., 25C-NBOMe)
While both the target compound and 25C-NBOMe share the 4-chloro-2,5-dimethoxyphenyl group, critical differences include:
- Core Structure : NBOMe derivatives are phenethylamines with a benzylamine substitution, whereas the target compound is an acetamide.
- Receptor Affinity: NBOMes are potent 5-HT2A receptor agonists due to their phenethylamine backbone and methoxybenzyl substitution .
- Toxicity : NBOMes are associated with severe neurotoxicity and fatalities, whereas acetamide derivatives (e.g., N-(substituted phenyl)acetamides) are typically intermediates with lower acute toxicity .
Table 1: Structural Comparison with 25C-NBOMe
| Feature | Target Compound | 25C-NBOMe |
|---|---|---|
| Core Structure | Acetamide | Phenethylamine (benzylamine-substituted) |
| 4-Chloro-2,5-dimethoxy | Present | Present |
| Key Functional Groups | Phenylsulfanyl, phenylacetamide | Methoxybenzyl, ethanamine |
| Pharmacological Role | Intermediate/Unclear | Potent 5-HT2A agonist, hallucinogen |
Comparison with N-(Substituted Phenyl)acetamides
The target compound is structurally related to acetamide intermediates used in heterocyclic synthesis. Key comparisons include:
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : Shares the acetamide backbone but lacks the phenylsulfanyl group. The methylsulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the phenylsulfanyl group in the target compound may confer redox sensitivity .
- N-(4-Chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide (): Features a phenoxy substituent instead of phenylsulfanyl. The phenoxy group increases lipophilicity, while the sulfanyl group may enhance metal-binding capacity or alter metabolic pathways .
Table 2: Physicochemical Properties of Acetamide Derivatives
| Compound | LogP* | Solubility (mg/mL) | Key Functional Group |
|---|---|---|---|
| Target Compound | ~3.5 | <0.1 (predicted) | Phenylsulfanyl |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | ~2.8 | 0.5 | Methylsulfonyl |
| 25C-NBOMe | ~2.9 | <0.01 | Methoxybenzyl |
*Predicted using fragment-based methods.
Sulfanyl-Containing Analogs
The phenylsulfanyl group in the target compound is a distinguishing feature. Similar compounds include:
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () : Contains a pyrimidinylsulfanyl group, which enhances hydrogen-bonding capacity compared to the phenylsulfanyl group. This may influence solubility and bioactivity .
Research Implications and Gaps
- Pharmacological Profile: Unlike NBOMes, the target compound’s acetamide structure may shift activity toward non-hallucinogenic targets (e.g., enzyme inhibition).
- Metabolic Studies: No data exist on its metabolism; comparative studies with NBOMes and other acetamides are needed.
- Safety : The phenylsulfanyl group’s redox activity warrants toxicity screening.
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the compound's biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chloro-substituted phenyl group.
- Two methoxy groups on the phenyl ring.
- A phenylsulfanyl moiety attached to the acetamide backbone.
This structural configuration is significant as it influences the compound's biological interactions and efficacy.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of similar compounds with substituted phenyl groups. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with halogenated substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Efficacy Level |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |
| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | E. coli | Low |
| N-(4-chloro-2,5-dimethoxyphenyl) | C. albicans | Moderate |
The biological activity varies significantly based on the position and type of substituents on the phenyl ring, suggesting that this compound might also exhibit promising antimicrobial properties.
Anticancer Activity
In addition to its antimicrobial properties, compounds similar to this compound have been investigated for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation .
Case Study: Apoptotic Effects in Cancer Cells
A study focused on naphthoquinone derivatives showed that these compounds could induce significant apoptotic rates in gastric cancer cell lines at concentrations as low as 5 µM . Although specific data on this compound is limited, its structural similarities suggest it may possess comparable mechanisms of action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. The presence of methoxy groups enhances lipophilicity, allowing for better membrane penetration. Furthermore, halogen substitutions have been correlated with increased antimicrobial efficacy due to their ability to interact favorably with bacterial cell membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
